molecular formula C20H23FN2O3S B2959986 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide CAS No. 941882-49-1

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide

Cat. No. B2959986
M. Wt: 390.47
InChI Key: OFGRNOVPPRIMAO-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide is a chemical compound used in scientific research1. Its versatile properties make it valuable for studying various fields, including medicinal chemistry, material science, and biological research1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that the synthesis of similar compounds, such as fluoroquinolones, involves incorporating fluorine atoms at various positions of the benzene ring2. This results in a remarkable improvement of antimicrobial properties2.



Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available in the search results. However, the compound contains a 4-fluorophenyl group, a sulfonyl group, and a 3,4-dihydro-2H-quinolin-6-yl group1. These groups contribute to the compound’s overall structure and properties.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, similar compounds, such as fluoroquinolones, are known to interact with bacterial DNA-gyrase, inhibiting bacterial reproduction2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not detailed in the search results. However, its use in various fields such as medicinal chemistry, material science, and biological research suggests that it has diverse chemical properties1.


Scientific Research Applications

Matrix Metalloproteinase Inhibitors : A derivative closely related to N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide, featuring a fluoropyridinyl group, has been identified as a potent matrix metalloproteinase inhibitor. This compound, marked for its efficacy in inhibiting enzymes that play a crucial role in tissue remodeling and various disease processes, underscores the importance of such molecules in developing therapeutic strategies against cancer, cardiovascular diseases, and arthritis (Wagner et al., 2009).

Synthetic Cannabinoid Receptor Agonists : Research into synthetic cannabinoid receptor agonists (SCRAs) has led to the exploration of molecules with sulfamoyl benzoate and sulfamoyl benzamide structures, including quinolin-8-yl derivatives. These compounds are significant for their potential psychoactive properties and implications in forensic and clinical toxicology, highlighting the diverse synthetic pathways and biological activities of quinoline sulfamoyl derivatives (Brandt et al., 2020).

Copper(II)-Catalyzed Sulfonylation : The copper(II)-catalyzed sulfonylation of aminoquinolines using sodium sulfinates represents a significant advancement in synthesizing environmentally friendly N-(quinolin-8-yl)benzamide derivatives. This methodology is noteworthy for producing derivatives with potential pharmacological applications, emphasizing the importance of green chemistry in pharmaceutical research (Xia et al., 2016).

Radioligand Development for PET : Quinoline carboxamides have been labeled with carbon-11 to develop potential radioligands for imaging peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). Such developments underscore the role of quinoline derivatives in advancing diagnostic tools for neuroinflammation and cancer (Matarrese et al., 2001).

Selective COX-2 Inhibitors : Research into 2,3-diaryl pyrazines and quinoxalines, featuring sulfamoyl/ methylsulfonyl-phenyl groups, has yielded potent selective COX-2 inhibitors. These compounds offer insights into developing new anti-inflammatory drugs, emphasizing the therapeutic potential of quinoline derivatives in treating pain and inflammation (Singh et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions of research involving this compound are not explicitly mentioned in the search results. However, its use in various fields such as medicinal chemistry, material science, and biological research suggests potential for further exploration1.


properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-14(2)12-20(24)22-17-7-10-19-15(13-17)4-3-11-23(19)27(25,26)18-8-5-16(21)6-9-18/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGRNOVPPRIMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide

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